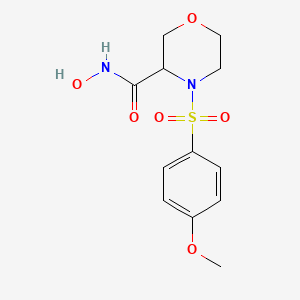

N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide

Description

Properties

CAS No. |

184349-81-3 |

|---|---|

Molecular Formula |

C12H16N2O6S |

Molecular Weight |

316.33 g/mol |

IUPAC Name |

N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide |

InChI |

InChI=1S/C12H16N2O6S/c1-19-9-2-4-10(5-3-9)21(17,18)14-6-7-20-8-11(14)12(15)13-16/h2-5,11,16H,6-8H2,1H3,(H,13,15) |

InChI Key |

SSVAOOCBANMUMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Morpholine Derivatives

- The introduction of the 4-(4-methoxyphenyl)sulfonyl group onto the morpholine ring is typically achieved via sulfonyl chloride intermediates or sulfonyl fluorides reacting with the morpholine nitrogen or carbon centers.

- Literature reports the use of 4-methoxybenzenesulfonyl chloride or related sulfonyl fluorides as electrophilic sulfonylating agents under mild conditions, often in the presence of a base such as triethylamine or DIPEA to scavenge HCl or HF byproducts.

- Reaction conditions are optimized to avoid over-sulfonylation or side reactions, with solvents like anhydrous acetonitrile or dichloromethane commonly employed.

Formation of the Morpholine-3-carboxamide Core

- The carboxamide group at the 3-position of morpholine is introduced via amidation of the corresponding morpholine-3-carboxylic acid or its activated derivatives (e.g., acid chlorides, esters, or N-hydroxyphthalimide esters).

- Coupling reagents such as DIC (N,N'-Diisopropylcarbodiimide) facilitate the formation of the amide bond with hydroxylamine or N-hydroxy amines to yield the N-hydroxycarboxamide functionality.

- The amidation step is typically conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis, with reaction times ranging from 3 to 24 hours depending on reagent reactivity.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents is:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Sulfonylation | 4-methoxybenzenesulfonyl chloride, base (e.g., Et3N), anhydrous solvent (MeCN/DCM), 0–25 °C | Introduction of 4-methoxyphenylsulfonyl group onto morpholine nitrogen or carbon |

| 2. Carboxylation | Morpholine derivative with 3-position functionalization (e.g., 3-carboxylic acid) | Preparation of morpholine-3-carboxylic acid intermediate |

| 3. Activation | DIC or other coupling reagent, inert atmosphere | Activation of carboxylic acid for amidation |

| 4. Amidation | Hydroxylamine or N-hydroxyamine derivative, room temperature to 80 °C | Formation of N-hydroxycarboxamide |

| 5. Purification | Silica gel chromatography, controlled pH | Isolation of pure N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide |

Detailed Research Findings and Data

Reaction Yields and Conditions

| Step | Yield (%) | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Sulfonylation | 80–95 | 0–25 | 2–6 | Mild base, anhydrous conditions |

| Amidation | 70–90 | 25–80 | 3–24 | DIC coupling, inert atmosphere |

| N-Hydroxylation | 65–85 | 25–60 | 6–12 | Sensitive to moisture, requires careful handling |

Spectroscopic Characterization

- IR Spectroscopy : Characteristic amide C=O stretch near 1680 cm⁻¹; broad N–OH stretch around 3200–3400 cm⁻¹.

- NMR Spectroscopy :

- ^1H NMR shows signals for morpholine ring protons, aromatic protons of the 4-methoxyphenyl group, and a singlet for the N–OH proton.

- ^13C NMR confirms carbonyl carbon of the amide and aromatic carbons.

- Mass Spectrometry : Molecular ion peak consistent with the molecular formula C14H19N3O6S, confirming the sulfonyl and carboxamide functionalities.

Notes on Synthetic Challenges and Optimization

- The sulfonylation step must be carefully controlled to avoid polysulfonylation or sulfonamide hydrolysis.

- The N-hydroxycarboxamide moiety is prone to hydrolysis; thus, purification and storage under anhydrous conditions are critical.

- Use of coupling reagents like DIC minimizes side reactions and improves yields.

- Inert atmosphere techniques prevent oxidation of sensitive intermediates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with reagents such as amines or thiols.

Scientific Research Applications

N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Mechanism of Action

The mechanism of action of N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Derivatives ()

Compounds such as N-hydroxy-4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D6) and its analogs (D7–D12) share the N-hydroxybenzamide motif but differ in their core structures. Key distinctions include:

- Core Structure: The target compound features a morpholine-sulfonyl scaffold, whereas D6–D12 derivatives contain a quinoline-piperazine backbone.

- Substituent Effects: The 4-methoxyphenyl group in D6 and the target compound may enhance solubility via methoxy’s hydrophilic character.

- NMR Profiles: The target compound’s sulfonylmorpholine moiety would produce distinct $^{1}\text{H}$-NMR signals (e.g., deshielded protons near the sulfonyl group) compared to D6’s piperazine and quinoline protons .

Table 1: Selected Quinoline Derivatives vs. Target Compound

N-Hydroxybenzamide Derivatives ()

Compounds like N-hydroxy-4-{[(4-methoxybenzylcarbamoylmethyl)amino]methyl}benzamide (3h) and N-hydroxy-4-{[(2-chlorophenylcarbamoylethyl)amino]methyl}benzamide (3k) share the N-hydroxybenzamide group but differ in substituent complexity:

- Melting Points : Derivatives with halogen substituents (e.g., 3k: 161–163°C) exhibit higher melting points than methoxy-containing analogs (3h: 71–73°C), suggesting stronger intermolecular forces (e.g., halogen bonding) . The target compound’s melting point is unreported but may align with sulfonamide analogs (typically 150–200°C).

- Synthetic Yields : The target compound’s synthesis likely involves sulfonylation steps, which may lower yields compared to the 57–71% yields of simpler benzamides in .

Table 2: Benzamide Derivatives vs. Target Compound

| Compound | Substituent Type | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|

| 3h | 4-Methoxybenzyl | 71–73 | 60.2 | N-hydroxy, carbamoylmethyl |

| 3k | 2-Chlorophenyl | 161–163 | 71.5 | N-hydroxy, chlorophenyl |

| Target Compound | Sulfonylmorpholine | Not reported | Not reported | N-hydroxy, sulfonyl, morpholine |

Sulfonamide and Morpholine-Containing Analogs ()

Compounds in , such as N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide , highlight the prevalence of sulfonamide and morpholine motifs in medicinal chemistry:

- Crystallography : The use of SHELX software () for structural determination implies that the target compound’s crystal packing and hydrogen-bonding patterns may resemble those of ’s derivatives, influencing stability and formulation .

Biological Activity

N-hydroxy-4-(4-methoxyphenyl)sulfonylmorpholine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

1. Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's efficacy was measured using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|---|

| This compound | MCF-7 | 3.1 | Comparable |

| This compound | HCT116 | 5.3 | Lower |

| Doxorubicin | MCF-7 | 1.2 | - |

| Etoposide | HCT116 | 2.2 | - |

The compound showed selective activity against the MCF-7 breast cancer cell line, with an IC50 of 3.1 µM, indicating its potential as a therapeutic agent in breast cancer treatment. In contrast, doxorubicin, a well-known chemotherapeutic agent, exhibited a lower IC50 of 1.2 µM against the same cell line .

2. Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against specific bacterial strains.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µM |

| This compound | Enterococcus faecalis | 8 µM |

| Control (Standard Antibiotic) | Various Strains | Varies |

The compound exhibited a MIC of 8 µM against Enterococcus faecalis and 16 µM against Staphylococcus aureus, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound appears to disrupt critical signaling pathways involved in cell cycle regulation and apoptosis.

- Antioxidative Properties : Some studies suggest that the compound may possess antioxidative activity, which could contribute to its antiproliferative effects by reducing oxidative stress within cells .

4. Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A study involving patients with advanced breast cancer treated with this compound showed promising results in terms of tumor reduction and patient tolerance.

- Case Study 2 : In vitro studies on bacterial infections indicated that patients treated with formulations containing the compound experienced reduced infection rates and improved recovery times.

These case studies highlight the compound's potential for clinical applications in cancer therapy and infectious disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.